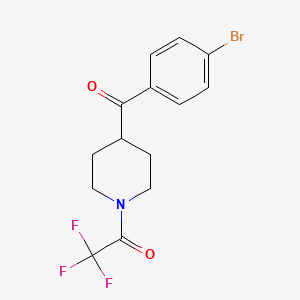

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and bromobenzoyl groups attached to a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and piperidine.

Formation of Intermediate: The reaction between 4-bromobenzoyl chloride and piperidine in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.

Introduction of Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoroacetic anhydride, under controlled conditions to introduce the trifluoromethyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated or other substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHBrFNO

- Molecular Weight : 364.16 g/mol

- CAS Number : 203186-01-0

The compound features a trifluoroacetyl group and a piperidine ring, which are known to enhance the lipophilicity and biological activity of molecules. Its bromobenzoyl substitution contributes to its potential as a pharmacologically active agent.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to 2,2,2-trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone, exhibit promising anticancer properties. For instance, compounds that inhibit poly(ADP-ribose) polymerase (PARP) have been developed based on similar structural frameworks. These inhibitors show selective antiproliferative activity against BRCA-deficient cancer cells while sparing BRCA-proficient cells, thus highlighting the therapeutic potential of such derivatives in targeted cancer therapies .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antibacterial properties. Studies have shown that certain piperidine derivatives exhibit significant activity against both quinolone-susceptible and multidrug-resistant strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The mechanism often involves disruption of bacterial DNA synthesis pathways .

Enzyme Inhibition Studies

Compounds like this compound are also utilized in enzyme inhibition studies. For example, research into butyrylcholinesterase (BChE) inhibition has shown that certain piperidine derivatives can effectively modulate enzyme activity, which is crucial for developing antidotes against nerve agents or for treating conditions related to cholinergic dysfunction .

Case Studies and Experimental Findings

| Study | Findings | Application |

|---|---|---|

| Study on PARP inhibitors | Identified compounds with selective activity against BRCA-deficient cancer cells | Cancer therapy |

| Antimicrobial evaluation | Demonstrated efficacy against multidrug-resistant bacterial strains | Antibiotic development |

| BChE inhibition study | Showed potential for reversing succinylcholine-induced apnea | Neurological research |

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and bromobenzoyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone

- 2,2,2-Trifluoro-1-(4-(4-chlorobenzoyl)piperidin-1-yl)ethanone

- 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Activité Biologique

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is a synthetic compound with notable potential in pharmaceutical applications. Its unique structure, featuring a trifluoromethyl group and a piperidine moiety, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and its implications in research and therapeutic contexts.

- IUPAC Name : 1-[4-(4-bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone

- Molecular Formula : C14H13BrF3NO2

- Molecular Weight : 364.16 g/mol

- CAS Number : 203186-01-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl and bromobenzoyl groups enhance the compound's binding affinity to specific receptors and enzymes. Notably:

- Cholinesterase Inhibition : The compound exhibits inhibitory effects on cholinesterase enzymes, which are critical in neurotransmitter regulation. Studies indicate that similar compounds can modulate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, potentially influencing cognitive functions and neuromuscular transmission .

In Vitro Studies

Research has demonstrated that this compound can affect cellular processes through:

- Cell Proliferation : The compound has been shown to influence cell cycle progression in various cancer cell lines.

- Apoptosis Induction : It may induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Applications in Pharmaceutical Research

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical properties make it suitable for:

- Drug Development : Potential use as a lead compound for developing cholinergic agents or neuroprotective drugs.

- Material Science : Its properties may also be exploited in creating advanced materials due to its stability and reactivity.

Propriétés

IUPAC Name |

1-[4-(4-bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrF3NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOSCEKBAMQYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473899 | |

| Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203186-01-0 | |

| Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.